molecular formula C8H12O3S B2790063 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide CAS No. 67194-71-2

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide

Cat. No.: B2790063
CAS No.: 67194-71-2
M. Wt: 188.24
InChI Key: SZYHPFYCBVAWHO-UHFFFAOYSA-N
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Description

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a bicyclic sulfone with the molecular formula C₈H₁₄O₂S (average mass: 174.258 Da) and the IUPAC name 9-thiabicyclo[3.3.1]nonane 9,9-dioxide . Its structure consists of a bicyclo[3.3.1]nonane skeleton with a sulfur atom at the bridgehead position, oxidized to a sulfone group (-SO₂). The compound is a key intermediate in synthesizing heterocyclic systems such as thiacyclohexanes, thiacycloheptanes, and adamantane derivatives . It has been identified in plant extracts (e.g., Euphorbia cyathophora) and exhibits antimicrobial properties .

Properties

IUPAC Name

9,9-dioxo-9λ6-thiabicyclo[3.3.1]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c9-6-4-7-2-1-3-8(5-6)12(7,10)11/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYHPFYCBVAWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide typically involves the oxidation of 9-Thiabicyclo[3.3.1]nonan-3-one. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for 9-Thiabicyclo[33This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Heterocycles

The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. Its bicyclic structure allows for unique reactivity patterns, facilitating the formation of complex molecules through cycloaddition reactions and rearrangements. For instance, it has been used as a precursor in the synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which is synthesized via the condensation of sulfur dichloride and 1,5-cyclooctadiene .

Nucleophilic Substitution Reactions

The sulfur atom in 9-thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide plays a crucial role in nucleophilic substitution reactions. It participates in neighboring-group participation mechanisms, enhancing the reactivity of azides and cyanides when introduced into the reaction environment. This leads to high-yield synthesis of products with significant purity levels .

Antimicrobial Activity

Research indicates that derivatives of 9-thiabicyclo[3.3.1]nonan-3-one exhibit antimicrobial properties, making them potential candidates for pharmaceutical development. The compound's structural features contribute to its interaction with biological membranes, potentially disrupting microbial growth .

Drug Development

The compound's unique structure is being explored for drug design, particularly in creating new antibiotics or antifungal agents. Studies have demonstrated that modifications to the bicyclic framework can enhance biological activity while reducing toxicity .

Chemical Manufacturing

In industrial settings, 9-thiabicyclo[3.3.1]nonan-3-one is utilized as a building block for synthesizing various chemical products, including agrochemicals and specialty chemicals. Its ability to undergo multiple transformations makes it a versatile component in chemical manufacturing processes.

Material Science

The compound's properties are also being investigated for applications in material science, particularly in developing novel polymers or composite materials that leverage its structural characteristics for enhanced performance.

Mechanism of Action

The mechanism of action of 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity .

Comparison with Similar Compounds

Key Research Findings

Conformational Analysis: $^{13}\text{C}$ NMR data confirm that 9-thiabicyclo[3.3.1]nonane derivatives adopt a double-chair conformation, similar to carbocyclic and 9-aza analogues .

Synthetic Challenges: Oxidation of 9-thiabicyclo[3.3.1]nonane precursors often leads to sulfone byproducts, requiring optimized conditions (e.g., m-CPBA oxidation yields 80% purity) .

Biological Relevance : Sulfur and selenium derivatives show promise in drug delivery and metabolic correction due to low toxicity and high reactivity .

Biological Activity

Overview

9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide is a sulfur-containing bicyclic compound with the molecular formula C8H12O3S. This compound has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound primarily stems from its interaction with molecular targets via its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This mechanism can influence various cellular pathways, contributing to its biological effects.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. It acts by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, potentially through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth by targeting specific molecular pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which may contribute to its therapeutic potential in treating diseases linked to enzyme dysregulation.

Research Findings

Recent studies have provided insights into the biological activities and potential applications of this compound:

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfur-containing compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antibacterial agent .
  • Anticancer Activity : Another investigation focused on the effects of this compound on cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell viability and induction of apoptosis in tested cancer cell lines .

The compound undergoes various chemical reactions that can influence its biological activity:

Reaction TypeDescriptionResulting Products
Oxidation Reacts with oxidizing agents like hydrogen peroxideSulfone derivatives
Reduction Can be reduced using lithium aluminum hydrideThione derivatives
Substitution Nucleophilic substitution at the sulfur atomVarious substituted derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-Thiabicyclo[3.3.1]nonan-3-one 9,9-dioxide?

  • Methodology :

  • Step 1 : React cycloocta-2,7-dienone (5 ) with sodium sulfide (Na₂S) in 80% aqueous methanol at room temperature to yield 9-thiabicyclo[3.3.1]nonan-3-one (6 ) with a 75% yield .
  • Step 2 : Oxidize 6 with m-chloroperbenzoic acid (m-CPBA) in chloroform to form the sulfone (7 , 9,9-dioxide) with an 80% yield .
    • Key Considerations : Ensure stoichiometric excess of Na₂S (3.3-fold) for optimal adduct formation. Monitor oxidation progress via IR spectroscopy (disappearance of νC=O at ~1695 cm⁻¹ in 6 ) .

Q. How is the conformation of 9-Thiabicyclo[3.3.1]nonan-3-one derivatives determined experimentally?

  • Methodology : Use ¹³C NMR spectroscopy to analyze substituent effects and ring conformations. For example:

  • The C7 carbon in 6 exhibits a 3.8 ppm upfield shift compared to its position in 9-thiabicyclo[3.3.1]nonane (9 ), indicating a double-chair conformation .
  • Compare chemical shifts with carbocyclic, aza-, and phospha-analogues to confirm conformational similarity (e.g., δC7 in 6 vs. 9 ) .

Q. What oxidation methods are effective for converting the sulfide to the sulfone?

  • Methodology :

  • Use m-CPBA in chloroform under mild conditions. The reaction is monitored by TLC or IR spectroscopy (loss of sulfide S=O stretching vibrations).
  • Alternative oxidants (e.g., H₂O₂/CH₃COOH) may be tested but m-CPBA is preferred for efficiency (80% yield) and selectivity .

Advanced Research Questions

Q. How does transannular C-H carbene insertion contribute to synthesizing 9-thianoradamantane derivatives?

  • Methodology :

  • Prepare the sodium salt of the p-toluenesulfonylhydrazone of 6 , then pyrolyze it to generate a carbene intermediate.
  • The carbene undergoes transannular insertion into the C3-H or C7-H bond, forming 9-thianoradamantane (11 ) .
    • Optimization : Control pyrolysis temperature and reaction time to minimize side products. Characterize 11 via ¹³C NMR (e.g., δC7 upfield shifts due to steric relief) .

Q. How can researchers address discrepancies in NMR peak assignments for bicyclic sulfones?

  • Methodology :

  • Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. For example, the C2 and C4 methylene protons in 6 appear as an AB quartet (J = 16.8 Hz) in ¹H NMR , while ¹³C NMR distinguishes them via triplet splitting .
  • Cross-reference with X-ray crystallography data (if available) or computational modeling to validate assignments .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodology :

  • Solvent Optimization : Test polar aprotic solvents (e.g., DCM vs. chloroform) for oxidation steps.
  • Catalyst Screening : Explore transition-metal catalysts (e.g., Ru or Fe complexes) to enhance m-CPBA efficiency.
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track sulfide-to-sulfone conversion .

Q. How do structural modifications (e.g., double bonds) alter the spectroscopic properties of bicyclic sulfones?

  • Case Study : Introducing a 2,3-double bond into the 9-thiabicyclo[3.3.1]nonane nucleus induces an upfield shift of C7 in ¹³C NMR (Table V, ).
  • Mechanistic Insight : The double bond relieves transannular steric strain between C7 and C3, altering electron density distribution. Compare with carbocyclic analogues to isolate electronic vs. steric effects .

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